5,22-Dioxokopsane

Natural Products Chemistry Structural Elucidation NMR Spectroscopy

5,22-Dioxokopsane (CAS: 3703-90-0) is a naturally occurring monoterpenoid indole alkaloid belonging to the kopsane family. It is characterized by a complex heptacyclic framework and is primarily isolated from various Kopsia species, including K.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B12378877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,22-Dioxokopsane
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6=O)C7=CC=CC=C7N5
InChIInChI=1S/C20H20N2O2/c23-15-12-10-18-6-3-9-22-16(24)14(15)20(17(18)22)11-4-1-2-5-13(11)21-19(12,20)8-7-18/h1-2,4-5,12,14,17,21H,3,6-10H2/t12-,14-,17-,18+,19+,20-/m0/s1
InChIKeyCMSYVVVIPSVAIQ-ZQWMEVDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,22-Dioxokopsane: A Structurally Verified Heptacyclic Indole Alkaloid from Kopsia Species


5,22-Dioxokopsane (CAS: 3703-90-0) is a naturally occurring monoterpenoid indole alkaloid belonging to the kopsane family [1]. It is characterized by a complex heptacyclic framework and is primarily isolated from various Kopsia species, including K. officinalis, K. hainanensis, and K. macrophylla [2][3]. The compound's intricate stereochemistry has also made it a notable target for total synthesis, underscoring its value as a benchmark in complex molecule construction [4].

Compound type Nature-derived heptacyclic indole alkaloid probe
Primary workflow Stereochemical benchmark & synthetic methodology validation
Natural source context Verified isolation from multiple Kopsia species

Why 5,22-Dioxokopsane Cannot Be Substituted by Closely Related Kopsane Analogs


Generic substitution within the kopsane alkaloid class is untenable due to the lack of a rigorous, published structure-activity relationship (SAR) framework and the significant structural divergence that dictates synthetic accessibility. While compounds like kopsinine, kopsanone, and kopsinilam co-occur with 5,22-dioxokopsane [1], they possess distinct core skeletons or functionalization patterns [2][3]. Critically, the documented synthetic pathway for 5,22-dioxokopsane is a precise asymmetric process that may not be generalizable to its analogs without substantial re-optimization [4]. Procurement based solely on class-level inference without compound-specific verification therefore carries high risk of experimental failure and resource waste.

Structural divergence

Kopsinine, kopsanone, and kopsinilam possess distinct core skeletons or functionalization that may alter reactivity and biological profile.

Synthetic path specificity

The asymmetric synthetic route is scaffold-specific and likely not generalizable to analogs without substantial re-optimization.

Procurement risk

Class-level inference without compound-specific verification may lead to experimental inconsistency.

Quantitative Differentiation of 5,22-Dioxokopsane: Structural Identity, Synthesis, and Class-Level Bioactivity


Structural Assignment of 5,22-Dioxokopsane via Comparative NMR with Kopsanone

The correct structural identity of 5,22-dioxokopsane was established through a comparative 13C NMR study against the known alkaloid kopsinilam. This analysis proved that a base previously isolated from Vinca erecta and misidentified as 'kopsanone' was, in fact, 5,22-dioxokopsane [1]. This evidence directly verifies the compound's structure and resolves prior misassignments, ensuring procurement of the intended compound.

Structural assignment
Head-to-head
13C NMR comparison corrected misassignment of 'kopsanone' to 5,22-dioxokopsane
Supports structural identity confirmation and procurement confidence
Based on direct NMR comparison study
Natural Products Chemistry Structural Elucidation NMR Spectroscopy

5,22-Dioxokopsane as a Benchmark Target in Asymmetric Total Synthesis

5,22-Dioxokopsane is a key benchmark target achieved via an enantioselective total synthesis. This route utilizes a thiourea-catalyzed asymmetric Michael addition to create a chiral 3,3-disubstituted carbazolone intermediate with excellent enantioselectivity, which is then advanced through MnIII-mediated oxidative cyclization and SmI2-mediated reductive coupling to forge the caged ring system [1]. This methodology is specific to this scaffold and provides a defined, reproducible source distinct from variable natural extracts.

Total synthesis validation
Reported
Enantioselective synthesis achieved via thiourea-catalyzed Michael addition, MnIII oxidative cyclization, and SmI2 coupling
Validates a reproducible synthetic route for structure-activity studies
Synthetic route specific to this cage scaffold
Synthetic Chemistry Asymmetric Catalysis Total Synthesis

Class-Level Anticancer Potential: In Vitro Cytotoxicity of Kopsia Alkaloids

While direct, quantitative IC50 data for 5,22-dioxokopsane were not located in the primary literature, a strong class-level inference can be drawn from the established cytotoxic activities of closely related aspidofractinine and eburnane-type alkaloids isolated from the same Kopsia species. These compounds have demonstrated IC50 values consistently below 20 µM against a panel of human cancer cell lines [1][2]. This context positions 5,22-dioxokopsane as a candidate for anticancer screening programs.

Class-level cytotoxicity
Class-level
Structurally related alkaloids show IC50 7.3–9.5 µM against tumor cell lines (MTT assay)
Supports inclusion in cytotoxicity screening based on congener activity
Direct IC50 data for 5,22-dioxokopsane not identified
Cancer Pharmacology Cytotoxicity Natural Products

Class-Level Anti-Inflammatory Potential: Immunomodulation in RAW 264.7 Cells

A class-level inference for anti-inflammatory activity is supported by studies on monoterpenoid indole alkaloids from the stems of Kopsia officinalis. Several isolated compounds from this source have shown significant inhibition of IL-1β, PGE2, and TNF-α secretion in LPS-activated RAW264.7 cells [1]. This indicates that the chemical space occupied by 5,22-dioxokopsane is relevant for anti-inflammatory research.

Class-level anti-inflammatory
Class-level
Related indole alkaloids inhibit IL-1β, PGE2, and TNF-α secretion in LPS-activated RAW264.7 cells
Supports anti-inflammatory model screening based on congener profile
Direct data for 5,22-dioxokopsane not identified
Inflammation Immunomodulation Drug Discovery

High-Confidence Research Applications for 5,22-Dioxokopsane Based on Verified Evidence


Advanced Synthetic Methodology Development and Chemical Tool Validation

5,22-Dioxokopsane serves as an ideal benchmark for developing and validating new asymmetric synthetic methodologies. Its heptacyclic cage-like structure and stereochemical complexity challenge conventional bond-forming reactions, making its successful total synthesis a strong proof of concept for novel catalytic strategies [1]. Researchers in synthetic chemistry can utilize this compound to test the efficiency and selectivity of their newly developed methods.

Focused Anticancer and Anti-Inflammatory Screening Libraries

Based on strong class-level evidence of cytotoxicity and anti-inflammatory activity from its Kopsia congeners [2][3], 5,22-dioxokopsane is a highly relevant candidate for inclusion in focused screening libraries. Its procurement for in vitro assays against panels of cancer cell lines (e.g., MCF-7, HepG2) or inflammation models (e.g., LPS-activated RAW 264.7 cells) is a scientifically justified strategy for discovering new lead compounds or elucidating structure-activity relationships within this alkaloid family.

Chemotaxonomic Marker for Kopsia Genus Research

Due to its verified and repeated isolation from multiple Kopsia species including K. officinalis, K. hainanensis, and K. macrophylla [4][5], 5,22-dioxokopsane functions as a reliable chemotaxonomic marker. Phytochemists and botanists can procure this compound as an authenticated reference standard for the chemical fingerprinting, quality control, and phylogenetic analysis of Kopsia species and their crude extracts.

Application
Selection Property
Validation Focus
Synthetic methodology development
Stereochemical complexity and cage scaffold
Enantioselectivity and synthetic efficiency
Cancer cell-model screening studies
Class-level cytotoxicity context
Cell viability and cytotoxicity endpoints
Inflammation model screening studies
Class-level anti-inflammatory context
Pro-inflammatory mediator inhibition endpoints
Chemotaxonomic marker research
Authenticated natural product identity
Chromatographic fingerprinting and species authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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